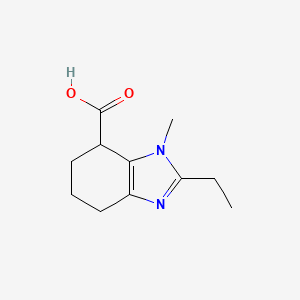

2-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-7-carboxylic acid

Description

2-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-7-carboxylic acid is a bicyclic heterocyclic compound featuring a partially hydrogenated benzodiazole core. Its structure includes a 4,5,6,7-tetrahydro-1H-1,3-benzodiazole scaffold (C₇H₁₀N₂) modified with a 1-methyl group, a 2-ethyl substituent, and a carboxylic acid moiety at position 7 . The molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 224.26 g/mol.

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-ethyl-3-methyl-4,5,6,7-tetrahydrobenzimidazole-4-carboxylic acid |

InChI |

InChI=1S/C11H16N2O2/c1-3-9-12-8-6-4-5-7(11(14)15)10(8)13(9)2/h7H,3-6H2,1-2H3,(H,14,15) |

InChI Key |

SHUZZJHQYNPAPY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(N1C)C(CCC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be adapted to create the benzodiazole core by reacting cyclohexanone derivatives with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield improvement and cost reduction. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-7-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Candesartan Cilexetil

- Structure : 2-ethoxy-1-((4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl)methyl)-1H-1,3-benzodiazole-7-carboxylic acid .

- Molecular Formula : C₃₃H₃₄N₆O₆; Molecular Weight : 610.67 g/mol.

- Key Differences :

- Contains a tetrazolyl group and biphenylmethyl substituent, enhancing receptor binding affinity.

- The ethoxy group at position 2 contrasts with the ethyl group in the target compound.

- Pharmacology : Angiotensin II receptor antagonist; used for hypertension and heart failure .

Benzodithiazine Derivatives (e.g., –5)

- Structure: Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate .

- Molecular Formula : C₁₇H₁₄ClN₃O₆S₂; Molecular Weight : 456.89 g/mol.

- Key Differences :

- Sulfur atoms in the benzodithiazine core increase electron-withdrawing effects.

- Chloro and ester groups differ from the carboxylic acid in the target compound.

- Pharmacology : Likely diuretic or antihypertensive activity, analogous to hydrochlorothiazide .

Diazepinium Salts ()

- Structure : 2-Chloro-1,3-dimethyl-4,5,6,7-tetrahydro-1H-1,3-diazepinium hexafluorophosphate .

- Molecular Formula : C₇H₁₄ClF₆N₂P; Molecular Weight : 355.08 g/mol.

- Key Differences :

- Seven-membered diazepine ring vs. six-membered benzodiazole in the target compound.

- Hexafluorophosphate counterion enhances stability in organic solvents.

Enamine Building Block ()

- Structure : 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-7-carboxylic acid hydrochloride.

- Molecular Formula : C₈H₁₀N₂O₄; Molecular Weight : 198.18 g/mol.

- Key Differences :

- Triazole core (vs. diazole) alters electronic properties and hydrogen-bonding capacity.

- Hydrochloride salt improves solubility in polar solvents.

- Application : Used as a synthetic building block .

Comparative Data Table

Key Findings and Implications

- Structural Flexibility : The benzodiazole core allows diverse substitutions (e.g., ethyl, tetrazolyl) to modulate bioactivity and solubility.

- Pharmacological Relevance : Carboxylic acid groups (target compound, Candesartan) enhance polarity and receptor interactions, while esters (benzodithiazines) improve lipophilicity .

- Synthetic Utility : Diazepinium salts and Enamine building blocks highlight the role of counterions and heteroatom variation in optimizing synthetic pathways .

Biological Activity

2-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-7-carboxylic acid is a heterocyclic compound belonging to the benzodiazole family. Its unique structure, featuring a fused benzene and diazole ring along with a carboxylic acid group at the 7th position, contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties.

- Molecular Formula : CHNO

- Molecular Weight : 206.25 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that the compound can effectively inhibit the growth of various bacterial strains. The mechanism of action is believed to involve interaction with bacterial cell membranes or specific enzymes critical for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells from various origins. Notably, it showed significant activity against HeLa cells (cervical cancer) with an IC value of 0.126 μM and against SMMC-7721 (human hepatoma) with an IC value of 0.071 μM . The structure-activity relationship (SAR) suggests that substituents on the benzodiazole ring influence its efficacy.

Study 1: Anticancer Efficacy

A study published in MDPI evaluated several derivatives of benzodiazole including this compound against different cancer cell lines. The results indicated that compounds with electron-donating groups significantly enhanced anticancer activity compared to those with electron-withdrawing groups .

Study 2: Mechanism Elucidation

Another research article explored the interaction of the compound with specific enzymes involved in cancer metabolism. It was found that the compound could inhibit key metabolic pathways in cancer cells, leading to reduced cell viability and increased apoptosis .

Comparative Analysis

The following table summarizes the biological activity of structurally similar compounds compared to this compound:

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC) | Unique Features |

|---|---|---|---|

| This compound | Yes | HeLa: 0.126 μM SMMC-7721: 0.071 μM | Carboxylic acid at position 7 |

| 1-Methyl-4,5,6,7-tetrahydro-1H-benzodiazole-5-carboxylic acid | Moderate | HeLa: 0.150 μM | Different carboxylic position |

| 2-Methylbenzimidazole | No | Not applicable | Lacks diazole structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.